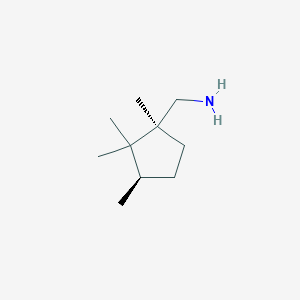

((1S,3R)-1,2,2,3-Tetramethylcyclopentyl)methanamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

((1S,3R)-1,2,2,3-Tetramethylcyclopentyl)methanamine is a chiral amine with a unique cyclopentane structure. This compound is characterized by its four methyl groups attached to the cyclopentane ring, making it a highly substituted cyclopentyl derivative. The presence of the methanamine group adds to its versatility in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ((1S,3R)-1,2,2,3-Tetramethylcyclopentyl)methanamine can be achieved through several methods. One efficient procedure involves the use of L-aspartic acid as a starting material. The process includes multiple steps such as hydrogenation, cyclization, and epimerization to obtain the desired enantiomerically pure compound . The reaction conditions typically involve the use of catalysts like platinum on carbon (Pt/C) and reagents such as acetic anhydride and lithium hydroxide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. The scalability of the process ensures that the compound can be produced in sufficient quantities for various applications.

Chemical Reactions Analysis

Types of Reactions

((1S,3R)-1,2,2,3-Tetramethylcyclopentyl)methanamine undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: The methanamine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. The reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions include ketones, alcohols, and substituted amines. These products can be further utilized in various chemical syntheses and applications.

Scientific Research Applications

((1S,3R)-1,2,2,3-Tetramethylcyclopentyl)methanamine has a wide range of scientific research applications:

Chemistry: It serves as a building block for the synthesis of complex organic molecules and pharmaceuticals.

Biology: The compound is used in the study of enzyme mechanisms and as a ligand in biochemical assays.

Industry: The compound is utilized in the production of specialty chemicals and as an intermediate in various industrial processes

Mechanism of Action

The mechanism of action of ((1S,3R)-1,2,2,3-Tetramethylcyclopentyl)methanamine involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of glutathione peroxidase 4 (GPX4), leading to the induction of ferroptosis in cancer cells . The compound binds to GPX4, causing its inactivation and subsequent accumulation of lipid peroxides, which triggers cell death.

Comparison with Similar Compounds

Similar Compounds

(1S,3R)-cis-Chrysanthemyl Tiglate: A compound with a similar cyclopentane structure but different functional groups.

(1S,3S)-1-Amino-3-(hydroxymethyl)cyclopentane: Another chiral cyclopentane derivative with different substituents.

Uniqueness

((1S,3R)-1,2,2,3-Tetramethylcyclopentyl)methanamine is unique due to its specific stereochemistry and the presence of four methyl groups on the cyclopentane ring. This high degree of substitution imparts distinct chemical properties and reactivity, making it valuable in various research and industrial applications.

Biological Activity

((1S,3R)-1,2,2,3-Tetramethylcyclopentyl)methanamine is a compound of significant interest due to its potential biological activity. This article explores its synthesis, biological effects, and relevant research findings.

Chemical Structure and Synthesis

The compound is characterized by its unique cyclopentane structure, which contributes to its biological properties. The synthesis of this compound typically involves enantioselective processes that ensure high purity and yield of the desired enantiomer. For instance, an efficient synthetic route has been developed that yields enantiomers with over 80% purity through various organic reactions including cyclization and reduction steps .

The biological activity of this compound can be attributed to its interaction with specific biological targets. Preliminary studies suggest that this compound may exhibit:

- Neuroprotective Effects : Some research indicates that similar compounds can modulate neurotransmitter systems, potentially offering neuroprotective benefits.

- Pheromone Activity : The compound has been linked to the synthesis of sex pheromones in certain insect species. This suggests a role in chemical communication and mating behaviors .

Case Studies and Research Findings

Several studies have investigated the biological implications of compounds related to this compound:

- Insect Behavior Studies : Research on the enantiomers of sex pheromones derived from this compound shows significant attraction in traps set for long-tailed mealybugs. The effectiveness of these pheromones indicates that the compound plays a crucial role in insect behavior modification .

- Pharmacological Studies : Investigations into the pharmacological properties reveal potential therapeutic applications. For example, compounds with similar structures have shown promise in treating neurological disorders by influencing synaptic transmission and neuroplasticity.

Data Table: Summary of Biological Activities

Properties

Molecular Formula |

C10H21N |

|---|---|

Molecular Weight |

155.28 g/mol |

IUPAC Name |

[(1S,3R)-1,2,2,3-tetramethylcyclopentyl]methanamine |

InChI |

InChI=1S/C10H21N/c1-8-5-6-10(4,7-11)9(8,2)3/h8H,5-7,11H2,1-4H3/t8-,10-/m1/s1 |

InChI Key |

WYKWAOMJLVNRCR-PSASIEDQSA-N |

Isomeric SMILES |

C[C@@H]1CC[C@](C1(C)C)(C)CN |

Canonical SMILES |

CC1CCC(C1(C)C)(C)CN |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.